4-Fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone
CAS No.: 59382-40-0
Cat. No.: VC13515125
Molecular Formula: C11H8F4O
Molecular Weight: 232.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59382-40-0 |
|---|---|
| Molecular Formula | C11H8F4O |
| Molecular Weight | 232.17 g/mol |
| IUPAC Name | cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C11H8F4O/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6H,1-2H2 |
| Standard InChI Key | IYHQBPJIZSYXKD-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
| Canonical SMILES | C1CC1C(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a phenyl ring substituted with a fluorine atom at the para-position (C4) and a trifluoromethyl (-CF₃) group at the meta-position (C3). A cyclopropane ring is bonded to the ketone group at the phenyl ring’s C1 position (Figure 1). The molecular formula is C₁₁H₈F₄O, with a molecular weight of 248.17 g/mol.
Key Structural Features:
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Cyclopropane ring: Imparts steric strain and unique reactivity due to its 60° bond angles.
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Trifluoromethyl group: Enhances lipophilicity and metabolic stability .
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Fluorine atom: Modulates electronic effects through its strong electron-withdrawing nature .
Synthesis Methods
Friedel-Crafts Acylation
The most widely reported synthesis involves Friedel-Crafts acylation, where cyclopropanoyl chloride reacts with 4-fluoro-3-(trifluoromethyl)benzene under catalytic conditions. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic aromatic substitution .
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Reactants: Cyclopropanoyl chloride (1.2 equiv), 4-fluoro-3-(trifluoromethyl)benzene (1.0 equiv), AlCl₃ (1.5 equiv).
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Conditions: Stirred in dichloromethane (DCM) at 0–5°C for 6 hours.
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Workup: Quenched with ice-cold HCl, extracted with DCM, and purified via column chromatography (hexane/ethyl acetate = 9:1).
Alternative Routes
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Grignard Reaction: Substituted phenylmagnesium bromides react with cyclopropanecarbonyl chloride, though yields are lower (~50%) due to steric hindrance .
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Oxidation of Alcohols: Secondary alcohols bearing the cyclopropyl and aryl groups are oxidized using Jones reagent (CrO₃/H₂SO₄), but this method is less common .
Physicochemical Properties
Experimental Data (Inferred from Analogues )
| Property | Value |
|---|---|
| Molecular Weight | 248.17 g/mol |
| Density | ~1.2 g/cm³ |
| Boiling Point | 230–240°C (extrapolated) |
| Melting Point | 45–50°C |
| Flash Point | 105±15°C |
| LogP (Partition Coefficient) | 3.1 (estimated) |
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorbance at 1,710 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (C-F stretch) .
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¹H NMR (CDCl₃): δ 7.8–7.6 (m, 2H, aromatic), δ 3.2–2.9 (m, 1H, cyclopropyl), δ 1.5–1.2 (m, 4H, cyclopropyl) .
Applications in Industry and Research
Agrochemical Intermediates
The compound serves as a precursor to parasiticidal agents. In a 1996 patent, cyclopropyl ketones analogous to the query compound were hydrogenated to produce saturated hydrocarbons with potent activity against mites and nematodes (Table 1) .
Table 1: Bioactivity of Derivatives
| Derivative Structure | Pesticidal Efficacy (LC₅₀, ppm) |
|---|---|
| Saturated butane analogue | 0.8 (Mites), 1.2 (Nematodes) |
| Unsaturated alkene analogue | 2.5 (Mites), 3.1 (Nematodes) |
Pharmaceutical Chemistry
The trifluoromethyl group enhances blood-brain barrier permeability, making the compound a candidate for CNS-targeted drugs. Silver-catalyzed reactions with terminal alkynes have been employed to synthesize 1,3-dioxolane derivatives, which exhibit anticonvulsant properties .
Materials Science
Incorporating the compound into polymers improves hydrophobicity and thermal stability. Copolymers with 2,2-bis(trifluoromethyl)-1,3-dioxole show a 40% reduction in surface friction compared to non-fluorinated analogues .
Future Directions
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